2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Description
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C14H14N4O4S2 and its molecular weight is 366.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which are part of the compound’s structure, display a broad spectrum of biological activities such as antimicrobial, anti-inflammatory, antituberculosis, anticonvulsant, and anxiolytic functions .
Mode of Action
It’s known that the electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole, a related compound, has been investigated in the presence of electrochemically generated p-benzoquinone . This suggests that the compound might interact with its targets through an electron transfer mechanism .
Biochemical Pathways
Given the broad biological activities of 1,3,4-thiadiazole derivatives, it can be inferred that multiple pathways might be affected .
Result of Action
subtilis , suggesting that this compound might have similar effects.
Action Environment
It’s known that the synthesis of related compounds involves the use of solid-liquid phase transfer catalysis , suggesting that the compound’s action might be influenced by the phase of the environment.
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S2/c1-8(19)15-13-17-18-14(24-13)23-7-12(20)16-9-2-3-10-11(6-9)22-5-4-21-10/h2-3,6H,4-5,7H2,1H3,(H,16,20)(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUBLYHYUGOKPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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